Pyrimidine, 2-(ethylthio)-4-methyl-

Description

Contextualization within Pyrimidine (B1678525) Chemistry

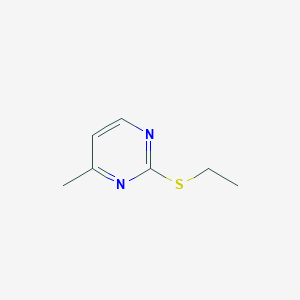

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. growingscience.com The derivatives of pyrimidine are numerous and play essential roles in various biological processes. 2-(Ethylthio)-4-methylpyrimidine is one such derivative, characterized by an ethylthio group at the 2-position and a methyl group at the 4-position of the pyrimidine ring. Its structure provides a unique combination of reactive sites, making it a valuable intermediate in organic synthesis. The synthesis of pyrimidine derivatives can be achieved through various methods, often involving the condensation of fragments to form the pyrimidine nucleus. bu.edu.eg

Significance of Pyrimidine Scaffolds in Academic Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. bohrium.commdpi.com Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgnih.gov This has led to extensive research into the synthesis and modification of pyrimidine-based molecules to develop new therapeutic agents. mdpi.comnih.gov The versatility of the pyrimidine ring allows for structural modifications that can significantly influence the biological activity of the resulting compounds. bohrium.com For instance, the introduction of different substituents can lead to compounds with enhanced potency and selectivity for various biological targets. nih.gov

Scope and Objectives of Research on 2-(Ethylthio)-4-methylpyrimidine

Research on 2-(Ethylthio)-4-methylpyrimidine primarily focuses on its synthetic utility and potential as a precursor for novel compounds with desirable properties. The ethylthio group at the 2-position is a key functional handle that can be readily modified through various chemical reactions, such as oxidation or substitution, to introduce new functionalities.

A central objective is the development of efficient and scalable synthetic routes to 2-(Ethylthio)-4-methylpyrimidine and its derivatives. One common approach involves the condensation of S-alkylisothioureas with β-ketoesters. researchgate.net For example, a one-pot, two-stage base/acid-mediated reaction has been developed to produce 4-pyrimidone-2-thioethers, which are structurally related to 2-(ethylthio)pyrimidines. researchgate.net

Furthermore, studies have explored the biological activities of compounds derived from similar 2-(alkylthio)pyrimidine scaffolds. For instance, various 2-thiopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and protein kinase inhibitory activities. nih.gov While specific research on the biological profile of 2-(Ethylthio)-4-methylpyrimidine itself is not extensively detailed in the provided results, the known activities of related compounds provide a strong rationale for its investigation as a potential pharmacophore.

The table below summarizes key properties and research highlights related to this compound and its structural class.

| Property/Research Area | Details |

| IUPAC Name | Pyrimidine, 2-(ethylthio)-4-methyl- |

| Molecular Formula | C7H10N2S |

| Key Structural Features | Pyrimidine ring, Ethylthio group at C2, Methyl group at C4 |

| Synthetic Approaches | Condensation of S-alkylisothioureas with β-ketoesters researchgate.net |

| Research Significance | Versatile synthetic intermediate, Potential precursor for biologically active molecules |

| Related Compound Activities | Anti-inflammatory, Analgesic, Protein kinase inhibition nih.gov |

Structure

3D Structure

Properties

CAS No. |

61767-95-1 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-methylpyrimidine |

InChI |

InChI=1S/C7H10N2S/c1-3-10-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3 |

InChI Key |

UMWCDWFRCQLEMU-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=CC(=N1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Ethylthio 4 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(ethylthio)-4-methylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the pyrimidine (B1678525) ring.

The ethylthio group (-S-CH₂-CH₃) will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene protons are deshielded by the adjacent sulfur atom and are expected to resonate at a higher chemical shift (δ) value than the methyl protons. The methyl group attached to the pyrimidine ring at position 4 (-CH₃) will appear as a singlet, as it has no adjacent protons to couple with. The protons on the pyrimidine ring itself will also give rise to signals in the aromatic region of the spectrum, with their chemical shifts influenced by the electronic effects of the substituents.

Expected ¹H NMR Data for 2-(Ethylthio)-4-methylpyrimidine:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | ~8.0 - 8.5 | Doublet | ~5.0 |

| Pyrimidine-H | ~6.8 - 7.2 | Doublet | ~5.0 |

| -S-CH₂ -CH₃ | ~3.1 - 3.4 | Quartet | ~7.4 |

| 4-CH₃ | ~2.4 - 2.6 | Singlet | - |

| -S-CH₂-CH₃ | ~1.3 - 1.5 | Triplet | ~7.4 |

This is an interactive data table. The values are predicted based on known data for similar structures.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(ethylthio)-4-methylpyrimidine will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring will appear in the downfield region of the spectrum due to their aromaticity and the influence of the nitrogen atoms. The carbon atom at position 2, bonded to the sulfur of the ethylthio group, is expected to be significantly deshielded. The carbon of the methyl group at position 4 will resonate at a characteristic chemical shift for an aromatic methyl group. The two carbons of the ethylthio group will also have distinct signals.

Expected ¹³C NMR Data for 2-(Ethylthio)-4-methylpyrimidine:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (Pyrimidine) | ~170 - 175 |

| C4 (Pyrimidine) | ~165 - 170 |

| C5 (Pyrimidine) | ~115 - 120 |

| C6 (Pyrimidine) | ~155 - 160 |

| 4-C H₃ | ~20 - 25 |

| -S-C H₂-CH₃ | ~28 - 33 |

| -S-CH₂-C H₃ | ~13 - 16 |

This is an interactive data table. The values are predicted based on known data for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2-(ethylthio)-4-methylpyrimidine, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling between the two protons on the pyrimidine ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For instance, it would show a correlation between the singlet of the 4-methyl protons and the corresponding carbon signal, and similarly for the ethyl group and the pyrimidine ring protons and their attached carbons. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For 2-(ethylthio)-4-methylpyrimidine (C₇H₁₀N₂S), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

A key fragmentation pathway for thioether-containing compounds involves the cleavage of the carbon-sulfur bond. capes.gov.br In the case of 2-(ethylthio)-4-methylpyrimidine, the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement are plausible fragmentation pathways that can be identified through HRMS analysis.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. nih.gov

The ESI-MS spectrum of 2-(ethylthio)-4-methylpyrimidine would be expected to show a prominent peak corresponding to the protonated molecule. By increasing the cone voltage in the mass spectrometer, fragmentation can be induced (in-source CID), providing structural information. The fragmentation pattern observed in ESI-MS/MS would likely be similar to that observed in other mass spectrometry techniques, with characteristic losses related to the ethylthio group. nih.gov The study of related pyrimidine thioethers has shown that fragmentation often involves the cleavage of the side chain attached to the sulfur atom. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For pyrimidine derivatives, IR spectroscopy is instrumental in confirming the presence of the core heterocyclic ring and its various substituents. vandanapublications.comvandanapublications.com

The IR spectrum of a compound like 2-(ethylthio)-4-methylpyrimidine is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. The stretching vibrations for the C=N and C=C bonds within the pyrimidine ring appear in the 1600–1450 cm⁻¹ range. researchgate.nettandfonline.com The presence of the methyl and ethyl groups will be indicated by aliphatic C-H stretching bands between 3000 and 2850 cm⁻¹. The C-S stretching vibration of the ethylthio group is expected to produce a weaker absorption in the 800–600 cm⁻¹ region.

General characteristic IR absorption frequencies for pyrimidine derivatives are summarized in the table below.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H | Stretching | 3000–2850 |

| C=N (Pyrimidine Ring) | Stretching | 1575–1525 |

| C=C (Pyrimidine Ring) | Stretching | 1596–1570 |

| C-S | Stretching | 800–600 |

Data compiled from multiple sources detailing IR analysis of various pyrimidine derivatives. vandanapublications.comvandanapublications.comresearchgate.nettandfonline.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding intermolecular interactions and conformational preferences. acs.orgacs.org

Below is a table summarizing the single-crystal XRD data for the related compound, 2-(ethylthio)pyrimidine-4,6-diamine (B1331693).

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 7.95 |

| b (Å) | 9.21 |

| c (Å) | 11.54 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data from the crystallographic study of 2-(ethylthio)pyrimidine-4,6-diamine. hacettepe.edu.tr

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the purification of synthesized compounds and the assessment of their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. mdpi.commercer.edu For pyrimidine derivatives, silica (B1680970) gel is the most commonly used stationary phase. merckmillipore.comjistox.in The separation is achieved by developing the TLC plate in a sealed chamber with an appropriate mobile phase (eluent). The choice of eluent is critical and is based on the polarity of the compounds to be separated. silicycle.com After development, the separated spots are visualized, often using UV light. mercer.edujistox.in

Commonly used solvent systems for the TLC analysis of pyrimidine derivatives are listed below.

| Stationary Phase | Mobile Phase (Eluent System) | Application |

| Silica Gel | Chloroform/Methanol (B129727) (90:10 v/v) | Separation of uracil (B121893) and thiouracil derivatives. merckmillipore.com |

| Silica Gel | Ethyl Acetate (B1210297)/Hexane (1:1 v/v) | General starting system for compounds of intermediate polarity. silicycle.com |

| Silica Gel | Dichloromethane/Methanol | Purification of iodinated pyrimidine derivatives. mdpi.com |

Flash Column Chromatography

Flash column chromatography is a preparative technique used to purify larger quantities of chemical compounds from mixtures. mit.eduyoutube.com It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase, typically silica gel. tandfonline.comrochester.edu The crude product is loaded onto the column, and the eluent is pushed through the column with pressure, which speeds up the separation process. youtube.comyoutube.com This method is frequently cited for the purification of various pyrimidine derivatives. nih.govamazonaws.comacs.org The selection of the eluent is guided by prior TLC analysis. mit.edu

The table below outlines typical conditions for flash column chromatography of pyrimidine-containing compounds.

| Stationary Phase | Mobile Phase (Eluent System) | Application |

| Silica Gel | Ethyl Acetate/Hexanes | Purification of N-((6-(Chloromethyl)pyridin-2-yl)methyl)-2-(ethylthio)-N-(2-(ethylthio)ethyl)ethanamine. amazonaws.com |

| Silica Gel | Dichloromethane/Methanol | Purification of pyrimidine dihydroquinoxalinone derivatives. acs.org |

| Basic Alumina | Dichloromethane/Methanol | Purification of amine-containing pyridine (B92270) derivatives. amazonaws.com |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative analytical technique used for the identification, quantification, and purification of compounds. creative-proteomics.comnih.gov For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. researchgate.nettaylorfrancis.com In RP-HPLC, the stationary phase (e.g., C8 or C18 silica gel) is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and an aqueous buffer. researchgate.netsigmaaldrich.com Detection is typically achieved using a UV detector, as the pyrimidine ring absorbs UV light. sigmaaldrich.comresearchgate.net

A representative set of HPLC conditions for the analysis of pyrimidine derivatives is shown in the table below.

| Parameter | Description |

| Column | Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles |

| Mobile Phase | [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0): [B] acetonitrile (10:90, A:B) |

| Flow Rate | 0.2 mL/min |

| Temperature | 35 °C |

| Detection | UV at 270 nm |

These conditions are for the analysis of various purines and pyrimidines on a silica column. sigmaaldrich.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized substance. researchgate.netchemicalpapers.com For sulfur-containing compounds like 2-(ethylthio)-4-methylpyrimidine, sulfur content is also determined. The experimentally measured percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its elemental composition and purity.

The theoretical elemental composition of 2-(ethylthio)-4-methylpyrimidine (C₇H₁₀N₂S) is provided in the table below.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 84.077 | 54.51 |

| Hydrogen | H | 1.008 | 10.080 | 6.54 |

| Nitrogen | N | 14.007 | 28.014 | 18.17 |

| Sulfur | S | 32.06 | 32.06 | 20.79 |

Computational Chemistry and Theoretical Investigations of 2 Ethylthio 4 Methylpyrimidine

Molecular Modeling and Geometry Optimization

The foundational step in most computational studies is determining the molecule's most stable three-dimensional structure, or its optimized geometry. This process involves finding the lowest energy conformation of the molecule.

Force field-based calculations, often referred to as molecular mechanics, represent the initial and computationally less intensive approach for geometry optimization. This method treats atoms as spheres and bonds as springs, using a set of parameters (the force field) to calculate the potential energy of a given conformation. While less accurate than quantum mechanical methods, force fields are invaluable for rapidly exploring the vast conformational space of a molecule, identifying low-energy conformers that can then be subjected to more rigorous analysis. For 2-(ethylthio)-4-methylpyrimidine, this would involve sampling the rotational freedom around the C-S and S-C bonds of the ethylthio group to locate the most stable spatial arrangement.

Quantum mechanical (QM) methods provide a more accurate description of molecular geometry by explicitly considering the electronic structure. Density Functional Theory (DFT) is a widely used QM method that calculates the electron density to determine the energy of the system. mdpi.com DFT calculations, often using functionals like B3LYP, are employed to refine the geometry of the lowest-energy conformers identified by force fields. cuny.edu This optimization yields precise information on bond lengths, bond angles, and dihedral angles.

Below is a table of selected optimized geometrical parameters for 2-(ethylthio)-4-methylpyrimidine, as would be predicted from a typical DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1=C2 | 1.34 Å |

| C2-S | 1.78 Å | |

| S-C(ethyl) | 1.82 Å | |

| C4-C(methyl) | 1.51 Å | |

| Bond Angle (°) | N1-C2-N3 | 115.5° |

| C2-S-C(ethyl) | 104.0° | |

| C5-C4-C(methyl) | 122.0° |

Molecular Docking Studies (focused on theoretical binding interactions)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-(ethylthio)-4-methylpyrimidine, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govjapsonline.com Studies on similar pyrimidine (B1678525) derivatives have used docking to explore interactions with enzymes like topoisomerase II and various kinases. mdpi.commdpi.com

A docking simulation of 2-(ethylthio)-4-methylpyrimidine into a hypothetical enzyme active site would predict its preferred binding orientation and affinity. The results highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. nih.gov The pyrimidine ring can act as a hydrogen bond acceptor, while the ethylthio and methyl groups can form hydrophobic and van der Waals interactions with nonpolar amino acid residues.

| Interaction Type | Ligand Group | Potential Interacting Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond | Pyrimidine Ring Nitrogen | Amide backbone of Glycine, Serine |

| Hydrophobic | Ethyl Group | Side chains of Leucine, Isoleucine, Valine |

| Hydrophobic | Methyl Group | Side chain of Alanine, Leucine |

| π-Sulfur Interaction | Thioether Sulfur | Aromatic side chain of Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govnih.gov MD simulations track the movements of atoms and molecules over time, providing a detailed view of the conformational flexibility of 2-(ethylthio)-4-methylpyrimidine and the stability of its complex with a biological target. nih.gov By simulating the ligand-protein complex in a realistic environment (e.g., in water), MD can assess whether the initial docked pose is stable. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. mdpi.com A stable RMSD value over the course of the simulation suggests a stable binding mode.

Electronic Structure Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. cuny.edu

For 2-(ethylthio)-4-methylpyrimidine, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur atom and the π-system of the pyrimidine ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine ring. A smaller HOMO-LUMO gap generally implies higher reactivity. These orbital energies are valuable parameters for predicting how the molecule will interact in chemical reactions. researchgate.net

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.15 eV | Sulfur atom, Pyrimidine π-system |

| LUMO | -1.20 eV | Pyrimidine π*-system |

| HOMO-LUMO Gap | 4.95 eV | N/A |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a critical tool in computational chemistry for visualizing the charge distribution of a molecule from a chemical reactivity perspective. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites.

For 2-(ethylthio)-4-methylpyrimidine, an MEP surface analysis would be expected to reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The nitrogen atoms of the pyrimidine ring, due to their high electronegativity and lone pairs of electrons, would be anticipated to be centers of negative electrostatic potential, making them likely sites for electrophilic attack or coordination to metal ions. Conversely, the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential. The sulfur atom of the ethylthio group presents a more complex scenario; while it possesses lone pairs that can contribute to negative potential, it can also engage in halogen and chalcogen bonding, indicating regions of positive potential known as σ-holes.

A detailed MEP analysis would quantify the potential minima and maxima, providing valuable data on the molecule's reactivity and intermolecular interaction capabilities. Without specific research, a representative data table cannot be generated.

Charge Distribution and Dipole Moments

It would be expected that the nitrogen atoms of the pyrimidine ring and the sulfur atom of the ethylthio group would carry negative partial charges, while the carbon and hydrogen atoms would be comparatively positive. The specific values would depend on the computational method and basis set used.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Frequencies: Theoretical calculations of the vibrational frequencies of 2-(ethylthio)-4-methylpyrimidine would provide a predicted IR spectrum. This would involve calculating the harmonic frequencies of all vibrational modes of the molecule. By comparing the calculated frequencies and their intensities with experimental FT-IR spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=N stretching, ring vibrations) can be made. Scaling factors are often applied to the calculated frequencies to better match experimental values.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted NMR spectra would be instrumental in assigning the peaks in experimentally obtained spectra to specific hydrogen and carbon atoms within the 2-(ethylthio)-4-methylpyrimidine molecule.

Without dedicated computational studies on this specific compound, tables of predicted IR frequencies and NMR chemical shifts cannot be compiled.

2 Ethylthio 4 Methylpyrimidine As a Synthetic Intermediate for Advanced Chemical Structures

Role in the Synthesis of Fused Pyrimidine (B1678525) Systems

The construction of fused pyrimidine systems is a significant area of organic synthesis, as these bicyclic and polycyclic structures are often associated with a wide range of biological activities. 2-(Ethylthio)-4-methylpyrimidine serves as a key precursor in the formation of these fused rings through various cyclocondensation reactions.

One of the primary strategies involves the reaction of the pyrimidine core with bifunctional reagents, where one functional group of the reagent displaces the ethylthio group, and the other reacts with a nitrogen atom of the pyrimidine ring or a suitably positioned substituent to form a new ring. For instance, reactions with compounds containing both a nucleophilic center and an electrophilic center can lead to the formation of five- or six-membered rings fused to the pyrimidine core.

A notable application is in the synthesis of triazolopyrimidines . The reaction of 2-hydrazinopyrimidines, which can be conceptually derived from 2-(ethylthio)pyrimidines, with various one-carbon sources can lead to the formation of the triazole ring fused to the pyrimidine. Although direct synthesis from 2-(ethylthio)-4-methylpyrimidine and hydrazine (B178648) derivatives has been explored, the displacement of the methylthio group by hydrazine is a key conceptual step. The resulting hydrazinyl intermediate can then undergo intramolecular cyclization or react with other reagents to form the fused triazole ring.

Another important class of fused systems accessible from thio-substituted pyrimidines are the pyrimido[2,1-b]benzothiazoles . These compounds have garnered interest due to their potential pharmacological properties. nih.govresearchgate.netmdpi.com The general synthetic approach involves the reaction of a 2-halopyrimidine or a 2-thiopyrimidine derivative with 2-aminobenzothiazole (B30445). In the context of 2-(ethylthio)-4-methylpyrimidine, the ethylthio group can act as a leaving group, facilitating the condensation with 2-aminobenzothiazole to forge the new heterocyclic system.

The reactivity of the ethylthio group is central to these transformations, often being activated by oxidation to the more labile ethylsulfinyl or ethylsulfonyl groups, thereby facilitating nucleophilic substitution.

Precursor in the Development of Diverse Heterocyclic Frameworks

Beyond fused pyrimidines, 2-(ethylthio)-4-methylpyrimidine is a valuable starting material for a broader range of heterocyclic structures. The displaceable ethylthio group allows for the introduction of various substituents at the 2-position, fundamentally altering the electronic properties and synthetic utility of the pyrimidine ring.

This functionalization is a key step in the synthesis of purine (B94841) analogs , which are of significant interest in medicinal chemistry. rsc.orgmdpi.com By introducing an appropriate amine-containing side chain at the 2-position, subsequent cyclization can lead to the formation of the imidazole (B134444) ring characteristic of the purine scaffold.

Furthermore, the pyrimidine ring itself can act as a building block for more complex, non-fused heterocyclic systems. The nitrogen atoms within the ring can participate in reactions that build new rings appended to the core pyrimidine structure. For example, reactions with α,β-unsaturated ketones can lead to the formation of new heterocyclic rings attached to the pyrimidine.

The versatility of 2-(ethylthio)-4-methylpyrimidine as a precursor is highlighted by its role in the synthesis of various biologically active molecules. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which are known to exhibit anti-inflammatory and anticancer activities, can be synthesized from appropriately substituted pyrimidine precursors. nih.govmdpi.comsemanticscholar.orgresearchgate.net While direct routes from 2-(ethylthio)-4-methylpyrimidine are not always explicitly detailed, the underlying principle of utilizing a thio-substituted pyrimidine as a key building block is a common theme in the synthesis of these important heterocyclic systems.

Strategies for Incorporation into Complex Organic Molecules

The incorporation of the 2-(ethylthio)-4-methylpyrimidine moiety into larger, more complex organic molecules relies on a set of well-established synthetic strategies that take advantage of its inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr): The most common strategy involves the displacement of the ethylthio group by a nucleophile. This reaction is often the cornerstone for introducing new functional groups or for linking the pyrimidine to other molecular fragments. The efficiency of this substitution can be enhanced by activating the leaving group through oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to form new carbon-carbon or carbon-heteroatom bonds at the pyrimidine core. While the direct use of the ethylthio group in some coupling reactions can be challenging, it can be converted to other functionalities, such as a halogen or a triflate, that are more amenable to these powerful bond-forming reactions.

Cycloaddition Reactions: The pyrimidine ring itself, or derivatives thereof, can participate in cycloaddition reactions to construct complex polycyclic systems. nih.govnih.govrsc.orgresearchgate.netmdpi.com For example, Diels-Alder reactions involving a diene system incorporated into a substituent on the pyrimidine ring can lead to the formation of intricate bridged or fused ring systems.

A summary of key synthetic transformations involving thio-substituted pyrimidines is presented in the table below:

| Reaction Type | Reagents/Conditions | Resulting Structure | Significance |

| Nucleophilic Substitution | Hydrazine derivatives | 2-Hydrazinopyrimidine | Precursor for triazolopyrimidines |

| Cyclocondensation | 2-Aminobenzothiazole | Pyrimido[2,1-b]benzothiazole | Access to fused heterocyclic systems |

| Functional Group Interconversion | Oxidation (e.g., with m-CPBA) | 2-(Ethylsulfinyl/sulfonyl)pyrimidine | Activation of the leaving group |

| Cyclization | Intramolecular reaction of a side chain | Fused imidazole ring | Synthesis of purine analogs |

The strategic application of these methods allows synthetic chemists to leverage the unique reactivity of 2-(ethylthio)-4-methylpyrimidine to build a vast and diverse range of complex organic molecules with potential applications in materials science and drug discovery.

Future Research Directions and Unexplored Avenues for 2 Ethylthio 4 Methylpyrimidine

Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has a long history, with classical methods such as the Biginelli and β-dicarbonyl condensations being well-established. ijsat.org However, these traditional approaches often require harsh reaction conditions and may lack the efficiency and sustainability of modern synthetic strategies. Future research should focus on developing novel, more efficient, and environmentally benign synthetic routes to 2-(ethylthio)-4-methylpyrimidine and its derivatives.

One promising avenue is the exploration of multicomponent reactions (MCRs) . MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing waste and improving atom economy. ijsat.org Designing an MCR for 2-(ethylthio)-4-methylpyrimidine could involve the condensation of a suitable 1,3-dicarbonyl compound, an amidine or related species, and an ethylthio-containing building block.

Microwave-assisted synthesis is another area ripe for exploration. This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. ijsat.org Investigating the application of microwave irradiation to the classical cyclocondensation reactions leading to the pyrimidine core could provide a more rapid and efficient route to 2-(ethylthio)-4-methylpyrimidine.

Furthermore, the development of catalyst-driven methods presents a significant opportunity. ijsat.org This could involve the use of novel transition metal catalysts or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the target molecule. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned for the introduction of the ethylthio group onto a pre-formed pyrimidine ring.

A potential starting point for these investigations could be the adaptation of known methods for similar compounds. For example, the synthesis of 2-thio-6-methyluracil from thiourea (B124793) and ethyl acetoacetate (B1235776) is a well-documented procedure. orgsyn.org Subsequent S-alkylation with an ethyl halide could then yield the desired 2-(ethylthio) group. The exploration of various bases and reaction conditions for this alkylation step would be a key area of study.

Advanced Spectroscopic Characterization Techniques

While basic spectroscopic data for related compounds are available, a comprehensive spectroscopic profile of 2-(ethylthio)-4-methylpyrimidine is lacking. Future research should employ a battery of advanced spectroscopic techniques to fully elucidate its structural and electronic properties.

A detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra, including 1H, 13C, and potentially 15N NMR, would provide a complete picture of the molecule's connectivity and electronic environment. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals. A computational approach, such as the GIAO (Gauge-Including Atomic Orbital) method, could be used to calculate theoretical NMR chemical shifts to compare with experimental data, aiding in the structural confirmation. nih.gov

Vibrational spectroscopy , including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, should be employed to characterize the vibrational modes of the molecule. nih.gov A detailed interpretation of the vibrational spectra, supported by Density Functional Theory (DFT) calculations of the potential energy distribution (PED), would provide insights into the strength and nature of the chemical bonds within the molecule. nih.gov

Mass spectrometry , particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the exact molecular weight and elemental composition of newly synthesized derivatives of 2-(ethylthio)-4-methylpyrimidine.

Integration with Emerging Computational Approaches

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, guiding experimental efforts and saving resources. mdpi.com The integration of computational approaches with experimental studies will be pivotal in unlocking the full potential of 2-(ethylthio)-4-methylpyrimidine.

Density Functional Theory (DFT) calculations can be used to investigate the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and potential as an electron donor or acceptor. nih.gov Natural Bond Orbital (NBO) analysis can be used to understand hyperconjugative interactions and charge delocalization within the molecule. nih.gov

Molecular docking studies could be employed to predict the binding affinity of 2-(ethylthio)-4-methylpyrimidine and its derivatives to various biological targets, such as kinases or other enzymes. mdpi.com This would be a crucial first step in exploring its potential as a lead compound in drug discovery.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be used to model the behavior of the molecule in a biological environment, providing a more realistic picture of its interactions with proteins and other biomolecules.

Exploration of New Chemical Reactivity and Derivatization Pathways

Understanding the chemical reactivity of 2-(ethylthio)-4-methylpyrimidine is key to developing new derivatives with tailored properties. Studies on related 2-methylthio pyrimidines have shown them to be significantly less reactive towards nucleophilic substitution compared to their 2-sulfonylpyrimidine counterparts. nih.gov This suggests that the ethylthio group at the C2 position may not be an ideal leaving group under standard conditions.

Future research should focus on activating the pyrimidine ring or the ethylthio group to facilitate further derivatization. For instance, oxidation of the ethylthio group to the corresponding sulfoxide (B87167) or sulfone would significantly increase the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack. This would open up a wide range of possibilities for introducing new functional groups at this position.

The reactivity of the methyl group at the C4 position also warrants investigation. This group could potentially be functionalized through various reactions, such as oxidation or halogenation, to provide another handle for derivatization.

Furthermore, the pyrimidine ring itself can undergo various transformations. For example, electrophilic aromatic substitution reactions could be explored, although the electron-donating nature of the ethylthio and methyl groups would need to be considered in predicting the regioselectivity of such reactions.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(ethylthio)-4-methylpyrimidine, and how do substituent positions influence reaction yields?

- Methodology : The synthesis of pyrimidine derivatives often begins with nucleophilic substitution or condensation reactions. For example, 2-(methylthio)-4-methylpyrimidine can undergo alkylation with ethyl halides in the presence of a base (e.g., NaOH) to introduce the ethylthio group . Key factors include solvent choice (e.g., methanol or DMF), reaction temperature (40–80°C), and purification via recrystallization or column chromatography . Substituent steric effects at the 4-methyl position may hinder reactivity, requiring optimized equivalents of reagents (e.g., 4 equivalents of formalin for Mannich reactions) .

| Substituent | Reaction Yield | Key Challenge |

|---|---|---|

| 4-Methyl | 65–75% | Steric hindrance |

| 2-Ethylthio | 70–85% | Thioether oxidation |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2-(ethylthio)-4-methylpyrimidine from structurally similar analogs?

- Methodology :

- NMR : The ethylthio group (-SCH₂CH₃) produces distinct proton signals at δ 1.3–1.5 ppm (CH₃) and δ 2.8–3.1 ppm (SCH₂). The 4-methyl group appears as a singlet at δ 2.1–2.3 ppm .

- IR : The C=S stretch (thiocarbonyl) is observed at 650–750 cm⁻¹, differing from C=O (1650–1750 cm⁻¹) in non-thiolated pyrimidines .

- MS : Molecular ion peaks for C₇H₁₀N₂S (MW 154.24) should show fragmentation patterns consistent with loss of ethylthio (-SCH₂CH₃, 62 Da) .

Q. What role does the ethylthio group play in modulating the compound’s solubility and stability?

- Methodology : The ethylthio group enhances lipophilicity compared to hydroxyl or amino substituents, improving solubility in organic solvents (e.g., chloroform, ethyl acetate). Stability studies under oxidative conditions (e.g., H₂O₂) reveal susceptibility to sulfoxide/sulfone formation, requiring inert atmospheres for storage .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology : The 4-methyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the 5-position of the pyrimidine ring. Steric hindrance from the methyl group reduces reactivity at the 6-position, as shown in comparative studies with 4-H analogs . For example, bromination of 2-(ethylthio)-4-methylpyrimidine yields 5-bromo derivatives (85% regioselectivity) versus 6-bromo in unmethylated analogs .

Q. What contradictions exist in reported biological activities of 2-(ethylthio)-4-methylpyrimidine derivatives, and how can they be resolved experimentally?

- Analysis : Some studies report anti-inflammatory activity via COX-2 inhibition , while others highlight antiviral potential (e.g., HIV-1 RT inhibition) . These contradictions may arise from assay conditions (e.g., cell lines, concentration ranges) or metabolite interference. Resolution strategies:

- Dose-response profiling : Compare IC₅₀ values across multiple assays.

- Metabolite screening : Use LC-MS to identify active metabolites in biological matrices .

Q. What mechanistic insights explain the compound’s reactivity in hydrolytic versus oxidative environments?

- Methodology :

- Hydrolysis : The ethylthio group undergoes cleavage in acidic conditions (e.g., HCl/EtOH) to form 4-methylpyrimidin-2-ol, with kinetics dependent on pH and temperature .

- Oxidation : Under mild oxidizing agents (e.g., mCPBA), the ethylthio group converts to sulfoxide (R-SO-CH₂CH₃), while stronger oxidants (e.g., KMnO₄) yield sulfones (R-SO₂-CH₂CH₃) .

- Data Table :

| Condition | Product | Reaction Rate (k, s⁻¹) |

|---|---|---|

| 1M HCl, 25°C | 4-Methylpyrimidin-2-ol | 2.3 × 10⁻⁴ |

| 0.1M mCPBA, 0°C | Sulfoxide derivative | 1.8 × 10⁻³ |

Experimental Design Considerations

Q. How to design stability studies for 2-(ethylthio)-4-methylpyrimidine under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 254 nm, calculating half-life (t₁/₂) using first-order kinetics .

Characterize degradation products via tandem MS to identify hydrolysis/oxidation pathways .

Data Contradiction Analysis

Q. Why do computational (DFT) and experimental bond lengths for the ethylthio group differ significantly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.